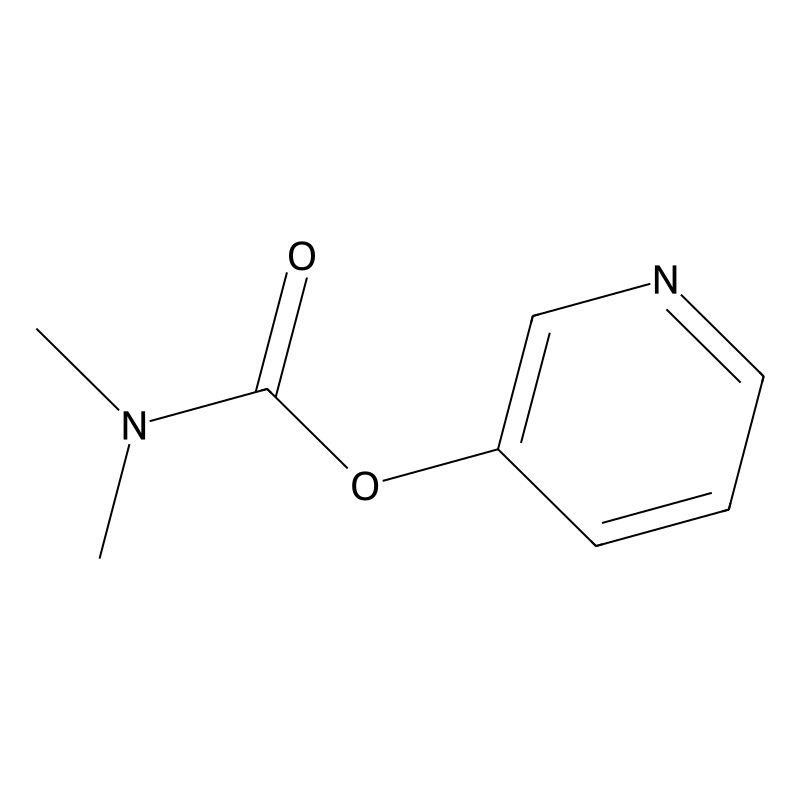

Pyridin-3-yl dimethylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Impurity Reference Standard:

Pyridin-3-yl dimethylcarbamate primarily serves as an impurity reference standard in the pharmaceutical industry. It is a known impurity of pyridostigmine bromide, a medication used to treat myasthenia gravis, a neuromuscular disorder affecting muscle weakness. [PubChem, Pyridin-3-yl dimethylcarbamate, ] By utilizing pyridin-3-yl dimethylcarbamate as a reference standard, researchers and quality control professionals can accurately identify and quantify its presence in pyridostigmine bromide, ensuring the drug's purity and safety. [LGC Standards, Pyridin-3-yl Dimethylcarbamate, ]

Pyridin-3-yl dimethylcarbamate is an organic compound characterized by its pyridine ring, which is substituted with a dimethylcarbamate group. Its molecular formula is C₈H₁₀N₂O₂, and it is recognized for its potential applications in pharmaceuticals and agrochemicals. The compound is classified as a carbamate, a category of chemicals known for their utility in various biological and chemical processes. Pyridin-3-yl dimethylcarbamate exhibits properties that may contribute to its biological activity, particularly in the context of enzyme inhibition and herbicidal applications .

- Hydrolysis: In aqueous environments, pyridin-3-yl dimethylcarbamate can hydrolyze to form pyridin-3-amine and dimethylcarbamic acid.

- Nucleophilic Substitution: The carbamate moiety can undergo nucleophilic attack, leading to the formation of various derivatives.

- Decomposition: Under certain conditions, such as high temperatures or the presence of strong acids or bases, the compound may decompose, releasing nitrogen oxides and other byproducts .

Pyridin-3-yl dimethylcarbamate has demonstrated significant biological activity, particularly as an inhibitor of enzymes involved in metabolic pathways. Notably, it has been studied for its potential role as an inhibitor of indoleamine 2,3-dioxygenase 1, an enzyme implicated in cancer immunotherapy. This inhibition may enhance immune responses against tumors by modulating tryptophan metabolism . Additionally, the compound exhibits herbicidal properties, making it relevant in agricultural applications .

The synthesis of pyridin-3-yl dimethylcarbamate typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride or similar reagents. Common methods include:

- Direct Reaction: Pyridine is reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

- One-Pot Synthesis: Utilizing a combination of starting materials under controlled conditions to yield pyridin-3-yl dimethylcarbamate directly.

- Modification of Precursor Compounds: Starting from other pyridine derivatives and modifying them through substitution reactions to introduce the dimethylcarbamate functionality .

Pyridin-3-yl dimethylcarbamate finds applications across various fields:

- Pharmaceuticals: As a potential therapeutic agent due to its enzyme inhibitory properties.

- Agriculture: Utilized as a herbicide due to its ability to disrupt plant metabolic pathways.

- Chemical Research: Investigated for its reactivity and potential as a building block for more complex organic compounds .

Interaction studies involving pyridin-3-yl dimethylcarbamate often focus on its effects on biological systems:

- Enzyme Inhibition: Research indicates that it may effectively inhibit indoleamine 2,3-dioxygenase 1, which plays a crucial role in immune regulation and tumor progression.

- Toxicological Assessments: Evaluations of its acute toxicity reveal that it poses risks if ingested or if it comes into contact with skin or eyes, necessitating careful handling .

Pyridin-3-yl dimethylcarbamate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Norpyridostigmine | C₈H₁₀N₂O₂ | Related compound with similar carbamate structure; used in pharmacology. |

| Aryl(4-substituted pyridin-3-yl)methyl carbamates | Varies | Exhibits herbicidal activity; structurally diverse derivatives. |

| 1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate | C₈H₉N₂O₂ | Undergoes oxidation reactions; used in synthetic chemistry. |

Pyridin-3-yl dimethylcarbamate is unique due to its specific inhibitory action on indoleamine 2,3-dioxygenase 1 and its dual role as both a pharmaceutical and agricultural agent. Its distinct structural features allow for targeted applications that may not be achievable with other similar compounds .

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H300 (20%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (80%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (20%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (20%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant